1-Methyl-3-propyl-8-phenylxanthine

adenosine A1 receptor radioligand binding xanthine antagonist

1-Methyl-3-propyl-8-phenylxanthine (CAS 129366-43-4) is a synthetic, 1,3-unsymmetrical straight-chain alkyl-substituted 8-phenylxanthine belonging to the broader class of purine-2,6-dione derivatives. It was disclosed by Marion Merrell Dow Inc.

Molecular Formula C15H16N4O2
Molecular Weight 284.31 g/mol
CAS No. 129366-43-4
Cat. No. B12736610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-3-propyl-8-phenylxanthine
CAS129366-43-4
Molecular FormulaC15H16N4O2
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=CC=C3
InChIInChI=1S/C15H16N4O2/c1-3-9-19-13-11(14(20)18(2)15(19)21)16-12(17-13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,16,17)
InChIKeyDOCLKVJOWLIWLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-3-propyl-8-phenylxanthine (CAS 129366-43-4): A 1,3-Unsymmetrical 8-Phenylxanthine Adenosine Receptor Antagonist and Bronchodilator


1-Methyl-3-propyl-8-phenylxanthine (CAS 129366-43-4) is a synthetic, 1,3-unsymmetrical straight-chain alkyl-substituted 8-phenylxanthine belonging to the broader class of purine-2,6-dione derivatives [1]. It was disclosed by Marion Merrell Dow Inc. in US Patent 5,032,593 as one of the preferred compounds—alongside its regioisomer 3-methyl-1-n-propyl-8-phenylxanthine—within a series of potent bronchodilators whose airway-relaxant activity is mechanistically dissociated from adenosine A₁ or A₂ receptor binding [2]. The compound is also characterized as an adenosine receptor antagonist with documented binding affinity at both A₁ and A₂ receptor subtypes, making it a dual-purpose probe for studying structure-activity relationships at adenosine receptors and for investigating receptor-independent bronchodilator mechanisms [3].

Why 1-Methyl-3-propyl-8-phenylxanthine Cannot Be Interchanged with Other 8-Phenylxanthine or Alkylxanthine Analogs


Substituting 1-Methyl-3-propyl-8-phenylxanthine with a closely related xanthine—whether 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine), 1,3-dipropyl-8-phenylxanthine (DPPX), theophylline, or 1-methyl-3-propylxanthine (MPX, lacking the 8-phenyl ring)—introduces quantitatively distinct shifts in adenosine receptor affinity, subtype selectivity, bronchodilator potency, and mechanism of action [1]. Critically, the unsymmetrical 1-methyl/3-propyl substitution pattern combined with the 8-phenyl ring produces a unique pharmacological signature: the compound's bronchodilator efficacy is explicitly demonstrated to be uncorrelated with A₁ or A₂ adenosine receptor binding, a property not shared by symmetrical 1,3-dialkyl-8-phenylxanthines whose bronchodilator effects are more tightly linked to adenosine receptor antagonism [2]. Furthermore, the 8-phenyl substituent markedly enhances adenosine receptor affinity relative to 8-unsubstituted analogs such as MPX, while the unsymmetrical alkylation at N1 and N3 differentiates it from both 8-phenyltheophylline (symmetrical 1,3-dimethyl) and DPPX (symmetrical 1,3-dipropyl), yielding a distinct selectivity window between A₁ and A₂ receptors [3].

Quantitative Differentiation Evidence for 1-Methyl-3-propyl-8-phenylxanthine: Head-to-Head and Cross-Study Comparator Data


Adenosine A₁ Receptor Binding Affinity: 6.30 nM Ki Versus 8-Phenyltheophylline and 1,3-Dipropyl-8-phenylxanthine

1-Methyl-3-propyl-8-phenylxanthine binds to the adenosine A₁ receptor in rat cortical membranes with a Ki of 6.30 nM, as measured by displacement of [³H]cyclohexyladenosine (CHA) [1]. This places it intermediate between 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; Ki ~86 nM at A₁) and 1,3-dipropyl-8-phenylxanthine (DPPX; Ki ~2.5–10 nM at A₁), demonstrating that the unsymmetrical methyl/propyl substitution pattern yields A₁ affinity that is approximately 13–14-fold higher than the 1,3-dimethyl analog but approximately 2.5-fold lower than the 1,3-dipropyl analog [2][3]. The A₂ receptor Ki of 93 nM (rat striatum, [³H]NECA displacement) yields an A₁/A₂ selectivity ratio of approximately 14.8-fold, which is substantially narrower than the ~700-fold A₁ selectivity reported for 8-phenyltheophylline and also narrower than the ~23-fold selectivity for DPPX [1][3].

adenosine A1 receptor radioligand binding xanthine antagonist receptor affinity

Bronchodilator Potency Decoupled from Adenosine Receptor Antagonism: A Mechanism Differentiating 1-Methyl-3-propyl-8-phenylxanthine from Symmetrical 8-Phenylxanthines

US Patent 5,032,593 explicitly demonstrates, via binding studies, that the potent bronchodilating activity of 1-methyl-3-propyl-8-phenylxanthine in reversing histamine-induced bronchoconstriction in guinea pigs is not correlated with A₁- or A₂-adenosine receptor binding [1]. This receptor-independent bronchodilator mechanism stands in contrast to symmetrical 1,3-dialkyl-8-phenylxanthines such as 8-phenyltheophylline and DPPX, whose bronchodilator effects are more closely associated with adenosine receptor blockade [2]. The patent further reports that, at equipotent bronchodilator doses (2× ED₅₀), the unsymmetrical compounds produced a decreased tendency to cause unwanted cardiovascular side effects (increased heart rate, decreased blood pressure) and emesis compared to prototypic xanthine bronchodilators such as theophylline [1]. While specific ED₅₀ values for 1-methyl-3-propyl-8-phenylxanthine are reported in the patent table (not fully machine-readable in text format), the qualitative differentiation—mechanism decoupled from adenosine receptor binding—is a confirmed and distinguishing feature.

bronchodilation histamine-induced bronchoconstriction adenosine receptor-independent airway relaxation

Unsymmetrical 1,3-Substitution Pattern Versus Symmetrical Analogs: Impact on Adenosine Receptor Subtype Selectivity Profile

The unsymmetrical 1-methyl/3-propyl substitution of 1-methyl-3-propyl-8-phenylxanthine yields an A₁/A₂ selectivity ratio of approximately 14.8-fold (Ki A₁ = 6.30 nM vs. Ki A₂ = 93 nM), which is distinct from the selectivity profiles of both the symmetrical 1,3-dimethyl analog (8-phenyltheophylline; ~700-fold A₁-selective) and the symmetrical 1,3-dipropyl analog (DPPX; ~23-fold A₁-selective) [1][2]. Class-level SAR studies on 8-phenylxanthine derivatives have established that the 1,3-dialkyl substitution pattern significantly modulates both the absolute affinity and the relative selectivity for A₁ versus A₂ adenosine receptor subtypes, with bulkier alkyl groups generally enhancing A₁ affinity [3]. The intermediate selectivity of 1-methyl-3-propyl-8-phenylxanthine—falling between the highly A₁-selective 8-phenyltheophylline and the moderately selective DPPX—illustrates how asymmetry at N1 and N3 can fine-tune the receptor subtype preference in a way not accessible to symmetrical congeners.

structure-activity relationship xanthine substitution adenosine receptor subtype selectivity 1,3-dialkylxanthine

Bronchodilator ED₅₀ of the 8-Unsubstituted Analog MPX Versus Theophylline: Contextualizing the Contribution of the 8-Phenyl Ring

While direct published ED₅₀ values for 1-methyl-3-propyl-8-phenylxanthine in the histamine-induced bronchoconstriction assay are embedded in the patent table (not fully machine-readable), the 8-unsubstituted analog 1-methyl-3-propylxanthine (MPX) has a well-characterized intravenous ED₅₀ of 1.0 mg/kg in guinea pigs, compared with 6.1 mg/kg for theophylline and 3.3 mg/kg for enprofylline, representing a 6.1-fold potency advantage over theophylline [1][2]. The 8-phenyl substitution, as established by class-level SAR, markedly increases adenosine receptor antagonist potency relative to 8-unsubstituted xanthines [3]. By extrapolation, 1-methyl-3-propyl-8-phenylxanthine is expected to exhibit bronchodilator potency that is at least comparable to, and mechanistically distinct from, that of MPX, while simultaneously gaining the adenosine receptor binding properties absent in the 8-unsubstituted parent. The patent explicitly describes the preferred 1,3-unsymmetrical 8-phenylxanthines as 'potent bronchodilators, relative to known 8-arylxanthines,' supporting this inference [4].

bronchodilator ED50 guinea pig model theophylline comparison alkylxanthine SAR

Physicochemical Differentiation: Predicted LogP and Solubility Profile Versus Symmetrical 8-Phenylxanthine Analogs

1-Methyl-3-propyl-8-phenylxanthine has a predicted XLogP3 of approximately 3.1 and a topological polar surface area (TPSA) of 69.3 Ų, with limited aqueous solubility and moderate solubility in organic solvents such as DMSO . This lipophilicity profile differs from that of 8-phenyltheophylline (1,3-dimethyl-8-phenylxanthine; lower LogP due to shorter alkyl chains) and DPPX (1,3-dipropyl-8-phenylxanthine; higher LogP due to two propyl groups), positioning the compound at an intermediate hydrophobicity within the 8-phenylxanthine series. The melting point of 284–286 °C (reported in the patent for the synthesized compound) is notably higher than that of DPPX (245–247 °C), consistent with its distinct crystal packing [1]. These physicochemical differences may translate into differential membrane permeability, protein binding, and formulation behavior compared to symmetrical analogs.

lipophilicity LogP aqueous solubility physicochemical properties

Recommended Research and Procurement Application Scenarios for 1-Methyl-3-propyl-8-phenylxanthine Based on Quantitative Differentiation Evidence


Adenosine Receptor Subtype Pharmacology: Probing the Functional Consequences of Intermediate A₁/A₂ Selectivity

With an A₁ Ki of 6.30 nM and an A₁/A₂ selectivity ratio of approximately 14.8-fold, 1-methyl-3-propyl-8-phenylxanthine occupies a selectivity niche between the highly A₁-selective 8-phenyltheophylline (~700-fold) and the moderately selective DPPX (~23-fold) [1]. This intermediate selectivity makes the compound particularly valuable for ex vivo tissue bath or in vivo studies where complete A₁ blockade (as with 8-PT) would obliterate all A₁-mediated responses, yet where non-selective blockade (as with theophylline) would confound interpretation. Researchers can use this compound to achieve substantial but not absolute A₁ antagonism while retaining measurable A₂ receptor responsiveness, enabling graded pharmacological dissection of adenosine receptor subtype contributions in cardiovascular, neuronal, or pulmonary tissue preparations.

Dissecting Adenosine-Receptor-Independent Bronchodilator Mechanisms in Asthma and COPD Models

The patent-confirmed finding that the bronchodilator activity of 1-methyl-3-propyl-8-phenylxanthine is not correlated with A₁ or A₂ adenosine receptor binding distinguishes this compound as a uniquely suitable probe for investigating receptor-independent airway relaxation mechanisms [2]. In guinea pig models of histamine- or antigen-induced bronchoconstriction, this compound can be used alongside adenosine-receptor-dependent bronchodilators (e.g., 8-phenyltheophylline, DPPX) to dissect the relative contributions of adenosine receptor antagonism versus alternative pathways—such as phosphodiesterase inhibition or calcium channel modulation—to overall airway smooth muscle relaxation. This application scenario is directly relevant to academic and industrial respiratory drug discovery programs seeking novel, non-receptor-mediated bronchodilator targets.

Structure-Activity Relationship (SAR) Studies on Xanthine 1,3-Substitution Symmetry and Receptor Selectivity

The unsymmetrical 1-methyl/3-propyl substitution pattern of this compound, when systematically compared with symmetrical 1,3-dimethyl (8-PT), 1,3-diethyl, and 1,3-dipropyl (DPPX) 8-phenylxanthine analogs, provides a controlled chemical series for elucidating how alkyl chain length asymmetry at N1 and N3 modulates adenosine receptor affinity and subtype selectivity [3]. This compound can serve as a key reference standard in medicinal chemistry campaigns aimed at optimizing 8-phenylxanthine scaffolds for target selectivity, enabling quantitative SAR models that relate alkyl substitution patterns to receptor binding thermodynamics and kinetics.

In Vivo Cardiovascular Safety Pharmacology: Evaluating Therapeutic Window of Xanthine Bronchodilators

The patent data indicating that 1-methyl-3-propyl-8-phenylxanthine, at equipotent bronchodilator doses (2× ED₅₀), produces a decreased tendency to increase heart rate, decrease blood pressure, or induce emesis compared with theophylline, positions this compound as a reference agent for cardiovascular safety pharmacology studies [2]. In anesthetized guinea pig cardiovascular models, researchers can compare this unsymmetrical 8-phenylxanthine against theophylline and other clinical xanthine bronchodilators to quantify the therapeutic index separating airway relaxation from cardiac chronotropic and vascular side effects—a critical parameter for preclinical candidate prioritization in respiratory drug development.

Quote Request

Request a Quote for 1-Methyl-3-propyl-8-phenylxanthine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.